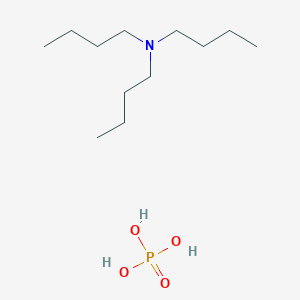
Phosphoric acid--N,N-dibutylbutan-1-amine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid–N,N-dibutylbutan-1-amine (1/1) is a chemical compound with the molecular formula C12H30NO4P. It is known for its unique structure, which combines the properties of phosphoric acid and N,N-dibutylbutan-1-amine. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphoric acid–N,N-dibutylbutan-1-amine (1/1) typically involves the reaction of N,N-dibutylbutan-1-amine with phosphoric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid–N,N-dibutylbutan-1-amine (1/1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involving this compound can result in the replacement of certain functional groups with others
Common Reagents and Conditions
Common reagents used in reactions with Phosphoric acid–N,N-dibutylbutan-1-amine (1/1) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds .
Scientific Research Applications
Phosphoric acid–N,N-dibutylbutan-1-amine (1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound can be used in biological studies to investigate its effects on different biological systems.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.
Industry: It is utilized in industrial processes, including the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of Phosphoric acid–N,N-dibutylbutan-1-amine (1/1) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-Butanamine, N,N-dibutyl-, phosphate (11): This compound has a similar structure and properties to Phosphoric acid–N,N-dibutylbutan-1-amine (1/1).
Tri-n-butylammonium monophosphate: Another compound with comparable chemical characteristics.
Uniqueness
Phosphoric acid–N,N-dibutylbutan-1-amine (1/1) is unique due to its specific combination of phosphoric acid and N,N-dibutylbutan-1-amine. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
29306-76-1 |
|---|---|
Molecular Formula |
C12H30NO4P |
Molecular Weight |
283.34 g/mol |
IUPAC Name |
N,N-dibutylbutan-1-amine;phosphoric acid |
InChI |
InChI=1S/C12H27N.H3O4P/c1-4-7-10-13(11-8-5-2)12-9-6-3;1-5(2,3)4/h4-12H2,1-3H3;(H3,1,2,3,4) |
InChI Key |
OJVWCPKLFCTIPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCC.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




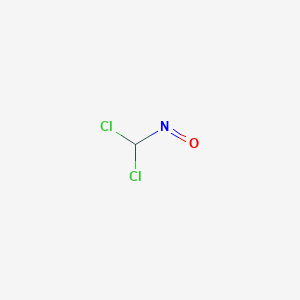
![2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide](/img/structure/B14694078.png)
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide](/img/structure/B14694087.png)
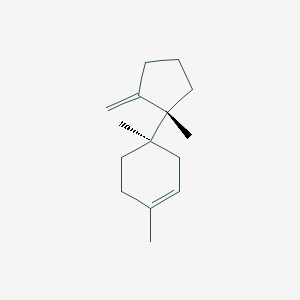
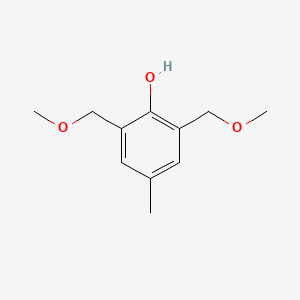
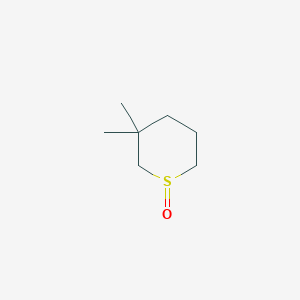
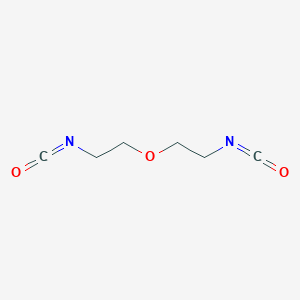

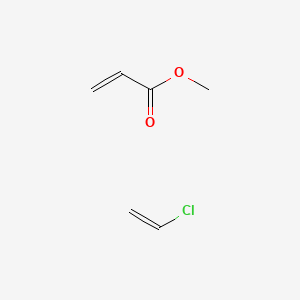
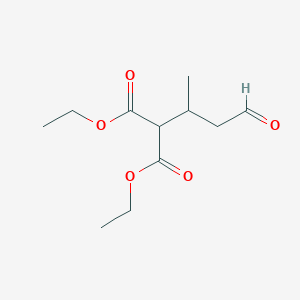
![1-Phenylnaphtho[2,1-b]furan](/img/structure/B14694148.png)
![1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione](/img/structure/B14694155.png)
